molecular formula C8H10N2OS2 B6177251 2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine CAS No. 2680534-20-5

2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine

Cat. No. B6177251
CAS RN: 2680534-20-5
M. Wt: 214.3
InChI Key:
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Description

2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine (also referred to as 2,4-bis-MS-FDP) is a furopyrimidine derivative compound with two methylsulfanyl substituents on the 2,4-positions of the furo[2,3-d]pyrimidine core. It is a heterocyclic compound with potential applications in the field of medicinal chemistry. In

Scientific Research Applications

2,4-bis-MS-FDP has been studied for its potential applications in the field of medicinal chemistry. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of certain cancer cell lines. It has also been studied for its potential use as an antioxidant, as it has been found to scavenge free radicals and reduce oxidative stress.

Mechanism of Action

The exact mechanism of action of 2,4-bis-MS-FDP is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes involved in the metabolism of lipids and proteins. It is also believed to interact with certain receptors in the body, which may explain its anti-inflammatory properties.
Biochemical and Physiological Effects
2,4-bis-MS-FDP has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cell lines, reduce oxidative stress, and scavenge free radicals. It has also been found to have antimicrobial, antifungal, and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

2,4-bis-MS-FDP has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Another advantage is that it is relatively stable and can be stored for long periods of time without degradation. One limitation is that it is not water soluble, which can make it difficult to work with in aqueous solutions. Another limitation is that it is not very soluble in organic solvents, which can limit its application in certain experiments.

Future Directions

There are a number of potential future directions for 2,4-bis-MS-FDP. One potential direction is to further explore its potential use as an anti-cancer agent, as it has been found to inhibit the growth of certain cancer cell lines. Another potential direction is to further explore its potential use as an antioxidant, as it has been found to scavenge free radicals and reduce oxidative stress. Additionally, further research could be done to further explore its potential use as an antimicrobial, antifungal, and anti-inflammatory agent. Finally, further research could be done to explore its potential applications in other fields, such as food processing and drug delivery.

Synthesis Methods

2,4-bis-MS-FDP can be synthesized by a number of methods. One method involves the condensation of 4-methylthio-2-nitrobenzoic acid and 1,3-diaminopropane in the presence of a base such as sodium hydroxide. This reaction yields the desired product in good yields. Another method involves the condensation of 4-methylthio-2-nitrobenzoic acid and 1,3-diaminopropane in the presence of a catalyst such as palladium dichloride. This reaction also yields the desired product in good yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine involves the reaction of 2,4-dichloro-5H,6H-furo[2,3-d]pyrimidine with sodium methyl mercaptide followed by oxidation with hydrogen peroxide.", "Starting Materials": [ "2,4-dichloro-5H,6H-furo[2,3-d]pyrimidine", "Sodium methyl mercaptide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5H,6H-furo[2,3-d]pyrimidine in dry tetrahydrofuran (THF).", "Step 2: Add sodium methyl mercaptide to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the reaction mixture to remove the sodium chloride byproduct.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in a mixture of acetic acid and water.", "Step 6: Add hydrogen peroxide to the reaction mixture and stir for 2 hours at room temperature.", "Step 7: Neutralize the reaction mixture with sodium bicarbonate.", "Step 8: Extract the product with ethyl acetate.", "Step 9: Dry the organic layer over anhydrous sodium sulfate.", "Step 10: Concentrate the organic layer under reduced pressure to obtain the pure product." ] }

CAS RN

2680534-20-5

Product Name

2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine

Molecular Formula

C8H10N2OS2

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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